

A Comprehensive Technical Guide to H-Met-OiPr Hydrochloride for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Met-OiPr hydrochloride*

Cat. No.: *B554995*

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This technical guide provides an in-depth overview of **H-Met-OiPr hydrochloride**, a key intermediate in the development of novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's properties, synthesis, and its significant role in cancer research, particularly in the synthesis of farnesyltransferase inhibitors.

Core Properties of H-Met-OiPr Hydrochloride

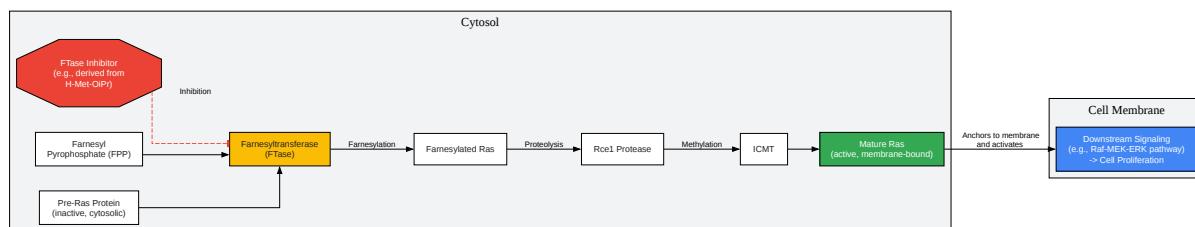
H-Met-OiPr hydrochloride, a derivative of the essential amino acid L-methionine, serves as a critical building block in synthetic organic chemistry. Its quantitative data are summarized below.

Property	Value	Citations
Molecular Weight	227.75 g/mol	[1] [2] [3]
Molecular Formula	C ₈ H ₁₈ ClNO ₂ S	[1] [3]
CAS Number	85391-05-5	[2] [3]
Appearance	White to off-white solid	
Purity	Typically ≥97%	[2]

Role in a Key Biological Signaling Pathway

H-Met-OiPr hydrochloride is primarily utilized in the synthesis of inhibitors targeting farnesyltransferase (FTase).^[1] FTase is a crucial enzyme in the post-translational modification of the Ras protein, a key player in cellular signal transduction pathways that regulate cell growth, differentiation, and survival.

Mutations in the ras gene are prevalent in many human cancers, leading to a constitutively active Ras protein that drives uncontrolled cell proliferation.^[4] For the Ras protein to function, it must be anchored to the inner leaflet of the cell membrane. This localization is dependent on a process called farnesylation, where FTase catalyzes the attachment of a farnesyl pyrophosphate (FPP) moiety to a cysteine residue within the C-terminal CAAX box of the Ras protein.^{[4][5]} By inhibiting FTase, the membrane association of Ras is prevented, thereby disrupting the oncogenic signaling cascade.^[4] This makes FTase a prime target for the development of anti-cancer therapeutics.



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Figure 1: Ras Farnesylation Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of H-Met-OiPr Hydrochloride

The synthesis of **H-Met-OiPr hydrochloride** is typically achieved through the Fischer esterification of L-methionine with isopropanol, using thionyl chloride (SOCl_2) as a catalyst. Thionyl chloride reacts with isopropanol to generate HCl in situ, which protonates the carboxylic acid, and also activates the carboxylic acid for nucleophilic attack by the alcohol.

Materials:

- L-methionine
- Anhydrous Isopropanol
- Thionyl Chloride (SOCl_2)
- Anhydrous Diethyl Ether
- Round-bottom flask with a reflux condenser and drying tube
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

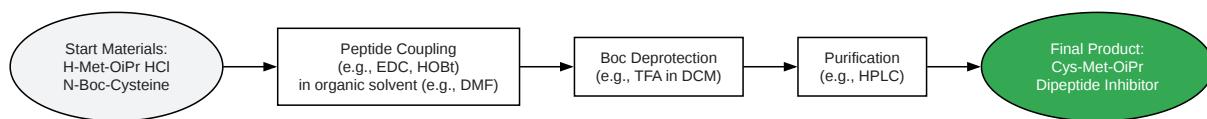
Procedure:

- Suspend L-methionine in anhydrous isopropanol (approx. 3-5 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the suspension in an ice bath to 0°C.
- Slowly add thionyl chloride (approximately 1.2 to 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO_2 gas. Perform this step in a well-ventilated fume hood.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

- Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature.
- Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
- To the resulting crude product, add anhydrous diethyl ether to precipitate the hydrochloride salt.
- Collect the white solid by vacuum filtration, wash with additional anhydrous diethyl ether, and dry under vacuum to yield **H-Met-OiPr hydrochloride**.

Experimental Workflow: Synthesis of a Peptidomimetic FTase Inhibitor

H-Met-OiPr hydrochloride is a valuable starting material for the synthesis of peptidomimetic inhibitors of FTase. The general workflow involves the coupling of the methionine derivative to other amino acids or scaffold molecules. Below is a representative workflow for the synthesis of a dipeptide inhibitor.



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Figure 2: General workflow for peptidomimetic FTase inhibitor synthesis.

In Vitro Farnesyltransferase Inhibition Assay

To evaluate the efficacy of newly synthesized compounds, an in vitro enzymatic assay is employed. A common method is a fluorescence-based assay that measures the transfer of a fluorescently-labeled farnesyl group to a Ras-derived peptide substrate.

Materials:

- Recombinant human farnesyltransferase (FTase)
- Farnesyl pyrophosphate (FPP)
- Dansylated peptide substrate (e.g., Dansyl-GCVLS)
- Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)
- Test compound (potential FTase inhibitor) dissolved in DMSO
- Positive control inhibitor (e.g., Lonafarnib)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 96-well microplate, add the FTase enzyme to each well.
- Add the diluted test compound or control inhibitor to the respective wells. Include wells with DMSO only as a negative control.
- Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
- Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.
- Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at appropriate excitation and emission wavelengths.
- The rate of reaction is determined from the slope of the linear portion of the fluorescence versus time plot.

- Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
- Determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

H-Met-OiPr hydrochloride is a fundamental reagent for the development of farnesyltransferase inhibitors, a promising class of anti-cancer agents. This guide provides the foundational knowledge of its properties, synthesis, and application in the context of the Ras signaling pathway. The detailed protocols and workflows serve as a practical resource for researchers aiming to design and evaluate novel therapeutics in this critical area of drug discovery.

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